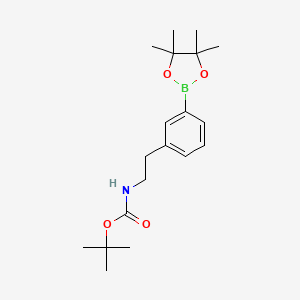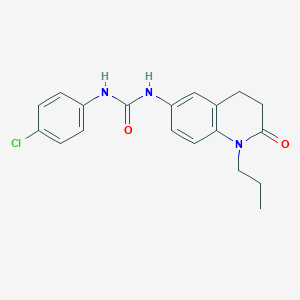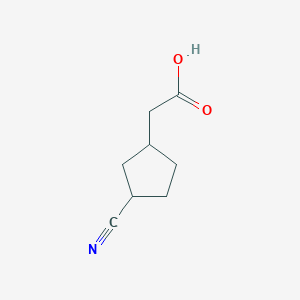
2-(3-Cyanocyclopentyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Cyanocyclopentyl)acetic acid is an organic compound with the molecular formula C8H11NO2 It is characterized by a cyclopentane ring substituted with a cyano group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyanocyclopentyl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with malononitrile in the presence of a base to form the intermediate 3-cyanocyclopentanone. This intermediate is then subjected to a nucleophilic substitution reaction with bromoacetic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Cyanocyclopentyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The acetic acid moiety can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alcohols or amines in the presence of acid catalysts for esterification and amidation, respectively.
Major Products Formed
Oxidation: Formation of 3-cyanocyclopentanecarboxylic acid or 3-cyanocyclopentanamide.
Reduction: Formation of 3-aminocyclopentylacetic acid.
Substitution: Formation of esters or amides of this compound.
Wissenschaftliche Forschungsanwendungen
2-(3-Cyanocyclopentyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Cyanocyclopentyl)acetic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as amino acids and proteins. This interaction can modulate enzyme activity and influence metabolic pathways. Additionally, the acetic acid moiety can form hydrogen bonds with biological macromolecules, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Cyanocyclopentanecarboxylic acid
- 3-Cyanocyclopentanamide
- 3-Aminocyclopentylacetic acid
Comparison
2-(3-Cyanocyclopentyl)acetic acid is unique due to the presence of both a cyano group and an acetic acid moiety on the cyclopentane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. Additionally, its specific molecular structure may confer distinct biological activities and applications in various fields of research.
Eigenschaften
IUPAC Name |
2-(3-cyanocyclopentyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-5-7-2-1-6(3-7)4-8(10)11/h6-7H,1-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTWDCOTFGRATD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2832962.png)
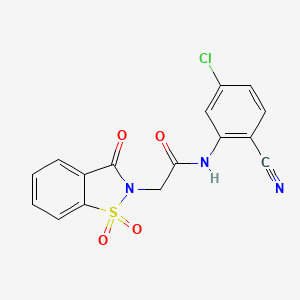
![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B2832965.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2832966.png)
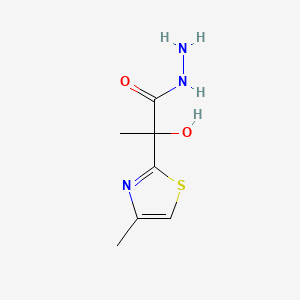
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2832971.png)
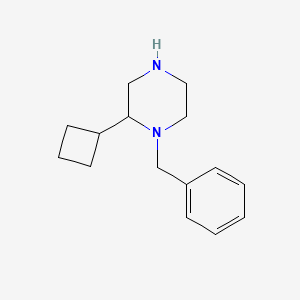
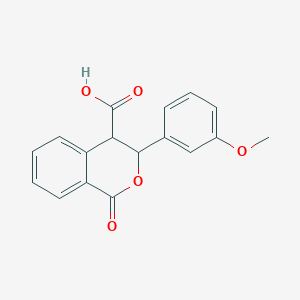
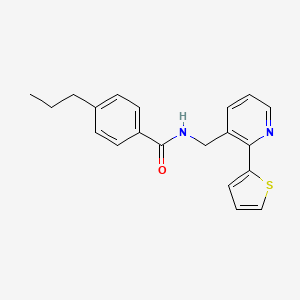
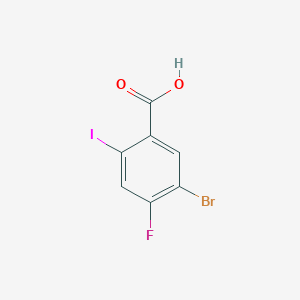
![N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2832978.png)
![4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2832980.png)
